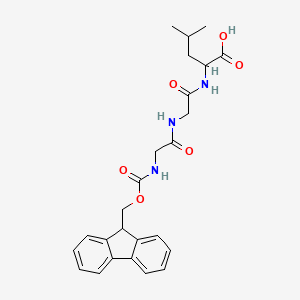![molecular formula C28H54GdN5O20 B13644326 2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B13644326.png)
2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol is a complex chemical compound that combines gadolinium, a rare earth metal, with a multi-functional organic ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol typically involves the coordination of gadolinium ions with the organic ligand. The process begins with the preparation of the ligand, which involves multiple steps of organic synthesis, including the protection and deprotection of functional groups, and the formation of amide bonds. The final step involves the coordination of gadolinium ions to the ligand under controlled pH and temperature conditions to ensure the stability of the complex.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the ligand followed by its coordination with gadolinium ions. The process would require stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be employed to monitor the synthesis and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the gadolinium ion or the organic ligand.
Substitution: The compound can participate in substitution reactions where functional groups on the ligand are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of gadolinium oxides, while substitution reactions can yield a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol has several scientific research applications:
Chemistry: Used as a complexing agent in coordination chemistry studies.
Biology: Investigated for its potential as a contrast agent in magnetic resonance imaging (MRI) due to the paramagnetic properties of gadolinium.
Medicine: Explored for its therapeutic potential in targeted drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of advanced materials with specific magnetic and optical properties.
Wirkmechanismus
The mechanism of action of 2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol involves the interaction of the gadolinium ion with biological molecules. Gadolinium ions can enhance the contrast in MRI by shortening the relaxation times of nearby water protons. The organic ligand helps in targeting specific tissues or cells, thereby improving the specificity and efficacy of the compound in diagnostic and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: Used in organic synthesis and as a precursor for various pharmaceuticals.
Malonic acid: A simple dicarboxylic acid used in the synthesis of barbiturates and other compounds.
Polynitroaromatic compounds: Utilized in the synthesis of explosives and dyes.
Uniqueness
2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol is unique due to its combination of gadolinium with a multi-functional organic ligand, which imparts specific magnetic and optical properties. This makes it particularly valuable in medical imaging and targeted therapeutic applications, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C28H54GdN5O20 |
|---|---|
Molekulargewicht |
938.0 g/mol |
IUPAC-Name |
2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C14H23N3O10.2C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;2*1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);2*4-13H,2-3H2,1H3;/q;;;+3/p-3/t;2*4-,5+,6+,7+;/m.00./s1 |
InChI-Schlüssel |
LGMLJQFQKXPRGA-VPVMAENOSA-K |
Isomerische SMILES |
[H+].[H+].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Kanonische SMILES |
[H+].[H+].CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',5'-Dimethyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13644243.png)
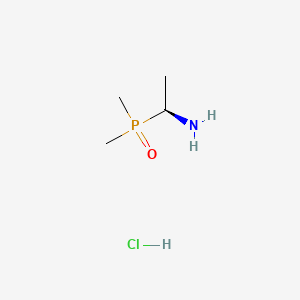

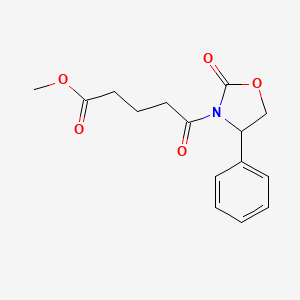
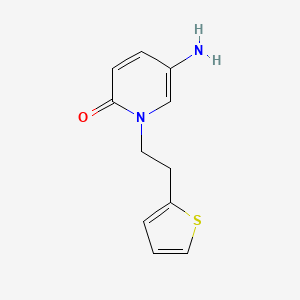
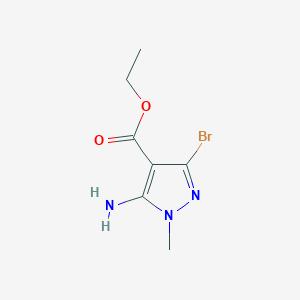
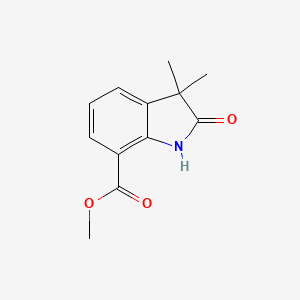
![3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]](/img/structure/B13644273.png)
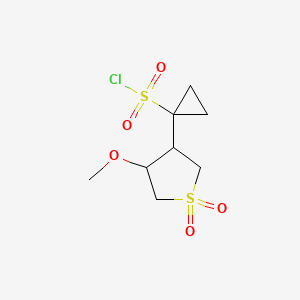


![2-Azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B13644317.png)
